molecular formula C23H19ClN2O B12015221 2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12015221
M. Wt: 374.9 g/mol
InChI Key: XUOKYNFKRSLXCX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused with a benzoxazine ring, along with chlorophenyl and methylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Formation of the Benzoxazine Ring: The pyrazole intermediate is then reacted with an ortho-aminophenol derivative under acidic or basic conditions to form the benzoxazine ring.

    Substitution Reactions: The final step involves introducing the chlorophenyl and methylphenyl substituents through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Pharmaceutical Industry: It serves as a lead compound for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine
  • 2-(4-Methylphenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine
  • 2-(4-Chlorophenyl)-5-(2-chlorophenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine

Uniqueness

2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo(1,5-c)(1,3)benzoxazine is unique due to the specific combination of chlorophenyl and methylphenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H19ClN2O

Molecular Weight

374.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(2-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19ClN2O/c1-15-6-2-3-7-18(15)23-26-21(19-8-4-5-9-22(19)27-23)14-20(25-26)16-10-12-17(24)13-11-16/h2-13,21,23H,14H2,1H3

InChI Key

XUOKYNFKRSLXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5O2

Origin of Product

United States

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